2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene
Description
2,9-Dioxa-4,11-diazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene is a polycyclic heterocyclic compound characterized by a fused tricyclic scaffold containing two oxygen (dioxa) and two nitrogen (diaza) atoms. The numbering and bridging positions (specifically the 3,8 and 8,4,0 ring junctions) define its unique topology, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPKJBGXRJAIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(O2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure. Industrial production methods may vary, but they generally aim to optimize yield and purity through advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s full range of biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,9-dioxa-4,11-diazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene with structurally related tricyclic compounds, emphasizing differences in heteroatom composition, substituents, and applications.
Table 1: Structural and Functional Comparison of Tricyclic Heterocycles
Key Findings
Heteroatom Configuration Dictates Function :
- The target compound’s dioxa/diaza system contrasts with Compound B ’s tetraazatricyclo framework, which includes additional nitrogen atoms and sulfanyl/diol groups. These differences likely enhance Compound B’s binding to bacterial GTPases (e.g., Obg) via polar interactions and redox activity .
- The Boron Receptor substitutes a boron atom and sulfur, enabling Lewis acid-base interactions for anion sensing. DFT studies confirm its selectivity for CN⁻ and F⁻ due to boron’s electron-deficient nature .
Substituent-Driven Applications: Diquat’s diazonia groups and dibromide counterion facilitate redox cycling, generating ROS (superoxide, H₂O₂) for herbicidal activity. Its planar structure enhances membrane penetration, unlike bulkier analogs .
Electronic Properties :
- Conjugated tricyclic systems (e.g., target compound, diquat) enable π-π stacking and charge transfer, critical for interacting with biological targets or sensors. Diquat’s positive charge further promotes ROS generation via electron shuttling .
Synthetic Accessibility :
- highlights methods for synthesizing tricyclics with dithia/azatetracyclic cores via cyclization and substitution. Similar strategies may apply to the target compound, though nitro or boron incorporation requires specialized reagents .
Biological Activity
2,9-Dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene is a polycyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antiviral properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure containing nitrogen and oxygen heteroatoms. Its molecular formula is , and it exhibits significant structural diversity which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N3O5 |
| Molecular Weight | 375.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against various viruses including HIV and other retroviruses.
The mechanism primarily involves the inhibition of viral integrase enzymes which are crucial for viral replication. The compound's structural features allow it to effectively bind to the active sites of these enzymes.
Case Study: HIV Integrase Inhibition
In a study conducted by Shiota et al., the compound was tested for its ability to inhibit HIV integrase in vitro. The results demonstrated a significant reduction in viral replication at low micromolar concentrations.
Table 2: Inhibitory Concentrations
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Dolutegravir (control) | 0.1 |
Recent Advances
A review published in Nature Reviews Drug Discovery highlighted the ongoing research into non-nucleoside antiviral agents where compounds similar to this compound were discussed as promising candidates for further development due to their unique mechanisms of action and favorable pharmacological profiles .
Future Directions
Continued exploration of this compound's derivatives could lead to the development of more effective antiviral therapies with reduced side effects compared to current treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
